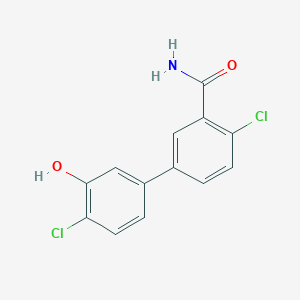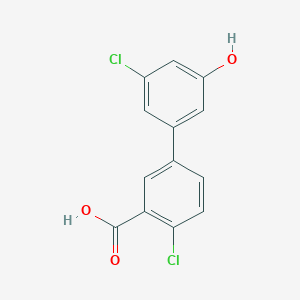
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% (2C5F3MPP) is a phenolic compound with a wide range of applications in scientific research and in the laboratory. It is a white crystalline solid with a melting point of 129-130°C and a boiling point of 321-323°C. It is soluble in ethanol and methanol, and slightly soluble in water. 2C5F3MPP is used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst in chemical reactions, and as a solvent for various organic compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for various organic compounds. It is also used in the synthesis of a variety of pharmaceuticals and agrochemicals. Additionally, 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% can be used as a fluorescent probe in fluorescence spectroscopy and as a fluorescent dye in fluorescence microscopy.
Mecanismo De Acción
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is a phenolic compound that acts as a Lewis acid in organic reactions. It is capable of forming hydrogen bonds with other molecules, which makes it useful as a catalyst in a variety of chemical reactions. Additionally, it is capable of forming complexes with other molecules, which makes it useful as a reagent in organic synthesis.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is soluble in a variety of organic solvents, which makes it useful for a variety of organic synthesis reactions. However, it is not soluble in water, which can limit its use in certain laboratory experiments.
Direcciones Futuras
There are several potential future directions for the use of 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%. It could be used as a fluorescent probe in fluorescence spectroscopy and fluorescence microscopy. Additionally, it could be used as a catalyst in the synthesis of a variety of pharmaceuticals and agrochemicals. It could also be used as a reagent in organic synthesis reactions. Finally, it could be used as a solvent for a variety of organic compounds.
Métodos De Síntesis
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 2-chlorophenol with 2-fluoro-3-trifluoromethyl phenyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces the desired product in high yields.
Propiedades
IUPAC Name |
2-chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-10-5-4-7(6-11(10)19)8-2-1-3-9(12(8)15)13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCQRXNGXCUPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686156 |
Source


|
| Record name | 4-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261951-74-9 |
Source


|
| Record name | 4-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)








